3-chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide
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Overview
Description
- The compound’s systematic name provides insight into its composition:
3-chloro: Indicates a chlorine atom at position 3 on the benzene ring.
N,N-bis(furan-2-ylmethyl): Refers to two furan-2-ylmethyl groups attached to the nitrogen atom.
4-methoxybenzamide: Describes the presence of a methoxy group (–OCH₃) at position 4 on the benzene ring, along with an amide functional group (–CONH₂).
- This compound may have applications in various fields due to its unique structure.
3-chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide: is a chemical compound with a complex structure. It combines a chlorinated benzene ring, furan moieties, and an amide functional group.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate the compound’s reactivity, stereochemistry, and novel reactions.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).
Medicine: Assess its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: Evaluate its use in materials science, catalysis, or as a building block for other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on existing knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases
Properties
Molecular Formula |
C18H16ClNO4 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-N,N-bis(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H16ClNO4/c1-22-17-7-6-13(10-16(17)19)18(21)20(11-14-4-2-8-23-14)12-15-5-3-9-24-15/h2-10H,11-12H2,1H3 |
InChI Key |
LMXBQJNPYAOQDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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